molecular formula C17H13ClF3IN4O2 B2582522 3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine CAS No. 2085690-07-7

3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine

Cat. No. B2582522
CAS RN: 2085690-07-7
M. Wt: 524.67
InChI Key: YCBYPULLLGNAOY-UHFFFAOYSA-N
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Description

3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C17H13ClF3IN4O2 and its molecular weight is 524.67. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

This compound's synthesis applications focus on generating novel molecular structures that can serve as precursors or intermediates for developing agrochemicals or medicinal compounds. For instance, Ghelfi et al. (2003) demonstrated the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones, highlighting the potential of similar complex molecules in the preparation of useful adducts for agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Crystal Structure Determination

Research on compounds with a similar structural complexity often involves the determination of their crystal structures to understand their molecular configurations and interactions better. Moustafa and Girgis (2007) synthesized and determined the crystal structures of complex pyridine derivatives, providing insights into their molecular configurations, which could be relevant for the structural analysis of 3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine and its analogs (Moustafa & Girgis, 2007).

Molecular Interactions and Structural Analysis

Exploring the molecular interactions and structural analysis of complex compounds enhances the understanding of their chemical and physical properties. Conradie et al. (2018) synthesized and characterized novel metal complexes, providing valuable data on their structural and bonding characteristics through experimental and theoretical analyses. This research contributes to understanding the interactions and properties of similar complex molecules (Conradie et al., 2018).

Electrophilic Substitution Reactions

Investigations into the electrophilic substitution reactions of pyridine derivatives shed light on their reactivity and potential modifications. Jones et al. (1981) examined the reactions of triazolo[1,5-a]pyridine with various electrophiles, elucidating the mechanisms of formation for various substituted pyridines. This research provides a foundation for understanding the reactivity of complex pyridine derivatives and their potential in synthetic chemistry (Jones et al., 1981).

properties

IUPAC Name

3-chloro-2-[[5-iodo-1-[(3-methoxyphenyl)methyl]triazol-4-yl]methoxy]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3IN4O2/c1-27-12-4-2-3-10(5-12)8-26-15(22)14(24-25-26)9-28-16-13(18)6-11(7-23-16)17(19,20)21/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBYPULLLGNAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=C(N=N2)COC3=C(C=C(C=N3)C(F)(F)F)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine

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